2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid

Physicochemical profiling Drug-likeness Solubility optimization

2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid (CAS 1368172-64-8, PubChem CID is a heterobicyclic building block comprising a pyrrolo[2,1-f][1,2,4]triazine core with a 4-amino substituent and a C-2 acetic acid side chain (molecular formula C₈H₈N₄O₂, MW 192.17 g/mol). The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged nitrogen heterocycle that serves as the nucleobase mimetic in the antiviral prodrug remdesivir and as the kinase-inhibitor core in clinical candidates such as BMS-690514.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
Cat. No. B11906011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C(=NC(=N2)CC(=O)O)N
InChIInChI=1S/C8H8N4O2/c9-8-5-2-1-3-12(5)11-6(10-8)4-7(13)14/h1-3H,4H2,(H,13,14)(H2,9,10,11)
InChIKeyZZFSCBJGJDWOMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid – Core Scaffold, Physicochemical Identity, and Procurement-Relevant Characteristics


2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid (CAS 1368172-64-8, PubChem CID 82402969) is a heterobicyclic building block comprising a pyrrolo[2,1-f][1,2,4]triazine core with a 4-amino substituent and a C-2 acetic acid side chain (molecular formula C₈H₈N₄O₂, MW 192.17 g/mol) [1]. The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged nitrogen heterocycle that serves as the nucleobase mimetic in the antiviral prodrug remdesivir and as the kinase-inhibitor core in clinical candidates such as BMS-690514 [2][3]. The 4-amino-2-acetic acid substitution pattern distinguishes this compound from other regioisomeric acetic acid derivatives and positions it as a versatile intermediate for amide coupling, esterification, and further elaboration in medicinal chemistry programs targeting kinases, DYRK1A, and antiviral nucleoside analogs [4][5].

Why 2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid Cannot Be Replaced by In-Class Pyrrolotriazine Analogs Without Quantitative Re-Validation


Although the pyrrolo[2,1-f][1,2,4]triazine scaffold is shared across multiple research chemicals and drug intermediates, substitution pattern—specifically the position of the carboxylic acid handle and the presence or absence of the 4-amino group—dictates both physicochemical properties and downstream synthetic compatibility. The target compound bears its acetic acid moiety at the C-2 position with a free 4-amino group, producing a computed XLogP3 of −0.4, a topological polar surface area (TPSA) of 93.5 Ų, two hydrogen bond donors, and five hydrogen bond acceptors [1]. In contrast, the parent scaffold 4-aminopyrrolo[2,1-f][1,2,4]triazine (CAS 159326-68-8) has an XLogP3 of +0.1, TPSA of 56.2 Ų, only one HBD, and three HBA—and critically lacks the carboxylic acid handle required for direct amide or ester conjugation [2]. The C-2 acetonitrile analog (CAS 2090156-72-0) has an XLogP3 of −0.2, TPSA of 80 Ų, one HBD, and four HBA, and does not offer the hydrogen-bonding capacity of the free acid [3]. These differences in logP, TPSA, and hydrogen-bonding capacity produce non-interchangeable solubility, permeability, and reactivity profiles. Furthermore, patent disclosures explicitly enumerate distinct 4-aminopyrrolo[2,1-f][1,2,4]triazine regioisomers—including C-2, C-5, C-6, and C-7 substituted variants—as structurally and functionally non-equivalent in kinase inhibition and DYRK1A-targeting contexts [4]. Substitution of the target compound with any regioisomeric acetic acid analog (e.g., C-5, C-6, or C-7) or with the des-acetic acid parent scaffold would alter the structure–activity relationship (SAR) trajectory and is not supported without independent re-synthesis and re-characterization.

Quantitative Differentiation Evidence for 2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid Versus Closest Analogs


Hydrophilicity and Polar Surface Area Differentiation: Target Compound vs. Parent 4-Aminopyrrolo[2,1-f][1,2,4]triazine Scaffold

The target compound exhibits a computed XLogP3 of −0.4, which is 0.5 log units lower (more hydrophilic) than the parent 4-aminopyrrolo[2,1-f][1,2,4]triazine scaffold (XLogP3 = +0.1). Its TPSA of 93.5 Ų is 37.3 Ų larger than the parent (56.2 Ų), and it provides one additional hydrogen bond donor (2 vs. 1) and two additional hydrogen bond acceptors (5 vs. 3) [1][2]. These differences are driven entirely by the carboxylic acid substituent at C-2 and predict measurably higher aqueous solubility and lower passive membrane permeability for the target compound, which is relevant for applications requiring aqueous-compatible intermediates or final compounds with reduced logP.

Physicochemical profiling Drug-likeness Solubility optimization

Hydrogen-Bonding Capacity Differentiation: Target Carboxylic Acid vs. C-2 Acetonitrile Analog

When compared to its closest side-chain analog—2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetonitrile (CAS 2090156-72-0)—the target compound's carboxylic acid provides one additional hydrogen bond donor (2 vs. 1) and one additional hydrogen bond acceptor (5 vs. 4). The TPSA increases from 80 Ų (nitrile) to 93.5 Ų (acid), a gain of 13.5 Ų, while XLogP3 shifts from −0.2 to −0.4 [1][2]. The carboxylic acid also enables pH-dependent ionization (predicted pKₐ ≈ 3–5 for the acetic acid moiety), which the nitrile cannot undergo. This is structurally significant: kinase inhibitor SAR studies on pyrrolo[2,1-f][1,2,4]triazines demonstrate that hydrogen-bonding interactions in the hinge-binding region (donor-acceptor-donor motif) are critical for potency [3].

Hydrogen bonding Target engagement Crystal engineering

Synthetic Handle Utility: Direct Amide Coupling Without Protection/Deprotection Sequences

The target compound's free carboxylic acid at C-2 enables direct amide bond formation via standard coupling reagents (e.g., HATU, EDC/HOBt) without requiring protecting group manipulation. This contrasts with the parent scaffold (CAS 159326-68-8), which lacks a carboxyl handle and requires initial C–H functionalization or halogenation–cross-coupling sequences to introduce substituents at C-2 [1]. In the acetonitrile analog (CAS 2090156-72-0), the nitrile must first be hydrolyzed to the acid—an additional step with variable yield—before amide coupling can proceed. The pyrrolo[2,1-f][1,2,4]triazine C-2 and C-6 ketone/acid intermediates are explicitly described as key functionalized building blocks in the scalable synthesis of kinase inhibitors, including BMS-690514, where the carboxylic acid handle at the 2-position enables direct elaboration [2]. In the AAK1 inhibitor series, the modular nature of the pyrrolotriazine synthesis—relying on the Boc-protected amine and subsequent TFA deprotection—further highlights the value of pre-installed carboxyl functionality for rapid SAR exploration [3].

Parallel synthesis Amide coupling Library enumeration

Regioisomeric Differentiation: C-2 Acetic Acid Substitution vs. C-7 Substitution Pattern Exploited in Remdesivir

The pyrrolo[2,1-f][1,2,4]triazine scaffold supports multiple regioisomeric substitution patterns, each with distinct biological profiles. The C-7 position—functionalized with a C-nucleoside ribose mimic—is the pharmacophoric attachment point in remdesivir (GS-5734) and its active metabolite GS-441524 [1][2]. In contrast, the C-2 position (target compound) is underexplored as a diversification vector but is explicitly claimed in recent patent families covering 4-aminopyrrolo[2,1-f][1,2,4]triazines as DYRK1A and kinase inhibitors, where C-2 substituents modulate potency and selectivity [3]. The C-2 acetic acid analog 2-{4-[(1-benzyl-1H-indazol-5-yl)amino]-5-ethylpyrrolo[2,1-f][1,2,4]triazin-6-yl}acetic acid (a C-6 acetic acid regioisomer with a 4-anilino substituent) has reported HER2 kinase inhibitory activity (IC₅₀ = 680 nM in Sal2 cell line) [4], demonstrating that acetic acid-bearing pyrrolotriazines possess measurable target engagement. The target compound's C-2 position has not yet been evaluated in published kinase panels, representing a structurally distinct and underexplored vector relative to the heavily investigated C-7 position.

Regioisomer selectivity Antiviral nucleosides Kinase inhibitor design

Evidence-Backed Application Scenarios for 2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid in Scientific Procurement


Medicinal Chemistry Kinase Inhibitor Library Synthesis via Direct Amide Coupling

The free carboxylic acid at C-2 enables single-step diversification into amide libraries without protecting group chemistry. This is directly relevant to kinase inhibitor programs targeting DYRK1A, AAK1, or Trk receptors, where pyrrolo[2,1-f][1,2,4]triazine C-2 substituted analogs are explicitly claimed [1]. In the AAK1 inhibitor series, compounds with pyrrolotriazine cores achieved IC₅₀ values ranging from 3.8 nM to 830 nM depending on aryl substitution, with the pyrrolotriazine hinge-binding motif providing a donor-acceptor-donor interaction critical for potency [2].

Antiviral Nucleoside Scaffold Diversification at the Non-Canonical C-2 Vector

While the C-7 position of the pyrrolo[2,1-f][1,2,4]triazine is the established attachment point for C-nucleoside antivirals (e.g., remdesivir, GS-441524, GS-6620), the C-2 position remains structurally underexplored [3]. The target compound provides a pre-functionalized entry point for generating C-2-modified nucleoside mimetics that may evade resistance mechanisms targeting the C-7 ribose-binding region. The pyrrolo[2,1-f][1,2,4]triazine class has demonstrated antiviral activity against influenza H1N1 (best compound IC₅₀ = 4 µg/mL, selectivity index 188) [4], hepatitis C, Ebola, RSV, and norovirus [5].

Physicochemical Property Optimization for Aqueous Solubility-Limited Programs

With an XLogP3 of −0.4 and TPSA of 93.5 Ų—representing a 0.5-unit logP reduction and 37.3 Ų TPSA increase over the parent scaffold—the target compound is quantitatively better suited for aqueous reaction conditions, salt formation studies, and formulation screens where low logP is desirable [6][7]. Its two hydrogen bond donors and five acceptors exceed the counts for both the parent scaffold and the nitrile analog, enabling more extensive hydrogen-bond networks in co-crystal engineering and target engagement studies [8].

Process Chemistry Intermediate for Scalable Pyrrolotriazine Derivatization

The pyrrolo[2,1-f][1,2,4]triazine core is a regulatory starting material in remdesivir production, and scalable synthetic methodologies using pyrrole, chloramine, and formamidine acetate have been established [3]. The target compound's pre-installed acetic acid handle aligns with the process chemistry precedent for functionalized pyrrolotriazines used in BMS-690514 manufacture, where kilogram-scale production of carboxylic acid intermediates was achieved [9]. This positions the target compound as a viable intermediate for programs requiring gram-to-kilogram quantities of C-2-derivatized pyrrolotriazines.

Quote Request

Request a Quote for 2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.